molecular formula C20H21NO6S2 B12198441 Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12198441
M. Wt: 435.5 g/mol
InChI Key: SDFRGPRAFCBGQU-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxathiin ring: This step involves the cyclization of a suitable precursor to form the 1,4-oxathiin ring. This can be achieved using reagents such as sulfur and oxygen donors under controlled conditions.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents and appropriate catalysts.

    Coupling of the oxathiin and thiophene rings: The two rings are coupled through a carbonylation reaction, forming the desired compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
  • Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H21NO6S2

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H21NO6S2/c1-4-26-20(23)15-12(2)13(3)28-19(15)21-18(22)16-17(14-8-6-5-7-9-14)29(24,25)11-10-27-16/h5-9H,4,10-11H2,1-3H3,(H,21,22)

InChI Key

SDFRGPRAFCBGQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

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